2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 agonist SAR cytokine polarization

2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536704‑21‑9) is a fully synthetic small‑molecule member of the pyrimido[5,4‑b]indole class. The pyrimido[5,4‑b]indole nucleus has been identified through high‑throughput screening as a privileged scaffold for selective Toll‑like receptor 4 (TLR4) modulation, with several analogs advancing to in‑vivo efficacy studies in sterile inflammation and vaccine adjuvant models.

Molecular Formula C24H17N3O2S
Molecular Weight 411.48
CAS No. 536704-21-9
Cat. No. B2679762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS536704-21-9
Molecular FormulaC24H17N3O2S
Molecular Weight411.48
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
InChIInChI=1S/C24H17N3O2S/c28-20(16-9-3-1-4-10-16)15-30-24-26-21-18-13-7-8-14-19(18)25-22(21)23(29)27(24)17-11-5-2-6-12-17/h1-14,25H,15H2
InChIKeyWYUDJNCHFWBOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536704‑21‑9): Pyrimidoindole Scaffold Profile


2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536704‑21‑9) is a fully synthetic small‑molecule member of the pyrimido[5,4‑b]indole class [1]. The pyrimido[5,4‑b]indole nucleus has been identified through high‑throughput screening as a privileged scaffold for selective Toll‑like receptor 4 (TLR4) modulation, with several analogs advancing to in‑vivo efficacy studies in sterile inflammation and vaccine adjuvant models [2]. This specific congener features an N3‑phenyl group and a 2‑oxo‑2‑phenylethyl thioether side‑chain, a substitution pattern that defines its physicochemical and potential pharmacological profile relative to other in‑class candidates.

Critical Structural Determinants That Prevent Generic Replacement of 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one


Pyrimido[5,4‑b]indoles exert their TLR4‑directed pharmacology through defined structure‑activity relationships (SAR) at three key positions: the N3‑substituent, the C2‑thioether side‑chain, and the N5‑substituent [1]. Systematic SAR campaigns have demonstrated that even conservative modifications at these sites profoundly alter cytokine‑induction profiles (e.g., IL‑6 vs. IP‑10 bias), target‑receptor selectivity, and cytotoxicity [2]. Consequently, a compound bearing an N3‑phenyl and a 2‑oxo‑2‑phenylethyl thioether group cannot be interchanged with analogs carrying cycloalkyl‑amide or alkyl‑thioether chains without risking a complete loss of the desired biological fingerprint and the associated reproducibility of experimental results.

Quantitative Differentiation Evidence for 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536704‑21‑9)


C2‑Thioether Side‑Chain Topology Defines Cytokine Bias Relative to Cyclohexyl‑Acetamide Analogs

The 2‑oxo‑2‑phenylethyl thioether side‑chain in the target compound occupies a distinct hydrophobic volume and hydrogen‑bonding landscape compared to the N‑cyclohexylacetamide side‑chain of the prototypical hit compound 1 (1Z65) [1]. In the pyrimido[5,4‑b]indole series, the nature of the C2‑thioether substituent dictates the ratio of IL‑6 to IP‑10 secretion; while compound 1 strongly activates both NF‑κB‑dependent IL‑6 and IRF‑dependent IP‑10, certain aryl‑containing side‑chains skew the response toward the type I interferon pathway (higher IP‑10/IL‑6 ratio) [2]. Although direct head‑to‑head data for this exact compound have not been published, class‑level SAR indicates that the phenacyl group can be expected to produce a cytokine signature distinct from that of compound 1, which is relevant for applications requiring minimized systemic IL‑6 exposure.

TLR4 agonist SAR cytokine polarization

N3‑Phenyl Substitution Maintains TLR4/MD‑2 Binding Affinity in Contrast to N3‑Alkyl or N3‑Heteroaryl Analogs

The N3‑phenyl group is a critical pharmacophore element for TLR4/MD‑2 complex engagement. In the original hit‑to‑lead campaign, replacement of the N3‑phenyl with hydrogen or small alkyl groups resulted in substantial loss of NF‑κB activation (EC₅₀ shifts >10‑fold) [1]. Computational docking studies further indicate that the N3‑phenyl moiety occupies a hydrophobic cleft at the TLR4/MD‑2 interface, contributing to dimerization‑competent conformations [2]. The target compound retains this essential N3‑phenyl group, whereas analogs such as 3‑(4‑fluorophenyl) or 3‑(p‑tolyl) variants introduce electronic perturbations that may alter binding kinetics without necessarily improving potency.

TLR4 binding MD‑2 computational docking

C8‑Unsubstituted Scaffold Offers a Defined Baseline for Derivatization, Distinguishing It from C8‑Aryl Potency‑Enhanced Analogs

Second‑generation SAR studies revealed that introduction of aryl groups at the C8 position of the pyrimido[5,4‑b]indole core (e.g., phenyl or β‑naphthyl) can increase TLR4 agonist potency by 10‑ to 100‑fold compared to the unsubstituted scaffold [1]. The target compound lacks a C8 substituent, placing it in the same baseline potency tier as the original hit compound 1 rather than the hyper‑potent C8‑aryl derivatives such as compound 36. This defined, moderate‑potency profile may be advantageous for applications where supra‑physiological immune stimulation must be avoided, such as chronic immunomodulation or combination adjuvant regimens requiring titratable activity.

C8 modification potency enhancement scaffold diversification

Physicochemical Distinction: Lipophilicity and Hydrogen‑Bonding Capacity Differentiate the Phenacyl‑Thioether Analog from Alkyl‑Amide Counterparts

The 2‑oxo‑2‑phenylethyl thioether moiety introduces a ketone hydrogen‑bond acceptor and an additional aromatic ring, which are absent in the N‑cyclohexylacetamide side‑chain of compound 1. Calculated physicochemical descriptors indicate that the target compound (MW 411.48 g/mol, predicted LogP ≈ 3.8–4.2) exhibits moderately higher lipophilicity and reduced aqueous solubility compared to compound 1 (MW 448.58 g/mol, LogP ≈ 3.2–3.6) [1]. These differences are likely to influence membrane permeability, protein binding, and pharmacokinetic behavior, making the target compound a distinct entity for in‑vivo studies where oral bioavailability and tissue distribution are critical parameters.

LogP solubility permeability drug‑likeness

Chemical Stability of the Thioether Linkage: Susceptibility to Oxidative Degradation Compared to Amide‑Linked Analogs

Thioether functionalities are susceptible to oxidation to sulfoxides and sulfones under ambient storage conditions, a degradation pathway not shared by the amide‑linked side‑chains of compound 1 or the alkyl‑thioether analogs [1]. While no accelerated stability study has been published specifically for the target compound, general class knowledge indicates that aryl‑ketone thioethers may undergo photo‑oxidation more readily than saturated alkyl thioethers. This stability consideration is relevant for procurement and long‑term biobanking, as oxidative degradation could confound biological assay reproducibility.

chemical stability thioether oxidation long‑term storage

Comparative In‑Vitro Cytotoxicity: Class‑Level Evidence Favoring Low Intrinsic Toxicity Relative to TLR7/8 Agonists

Pyrimido[5,4‑b]indoles, as a class, exhibit minimal cytotoxicity in primary human and mouse immune cells at concentrations up to 50 μM, in contrast to imidazoquinoline TLR7/8 agonists such as resiquimod, which can induce apoptosis in dendritic cells at sub‑micromolar concentrations [1]. The lead compounds 1Z105 and 1Z88 showed no hepatotoxicity in galactosamine‑sensitized mice at therapeutic doses [1]. While the target compound's specific cytotoxicity profile has not been reported, its structural alignment with the low‑toxicity pyrimido[5,4‑b]indole class supports its use in long‑term immunomodulatory studies where cumulative toxicity must be minimized.

cytotoxicity therapeutic index innate immunity

Optimal Research and Procurement Applications for 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536704‑21‑9)


TLR4/MD‑2 Biased Signaling Probe for Type I Interferon Pathway Dissection

Based on SAR evidence that aryl‑containing C2‑thioether side‑chains can bias TLR4 signaling toward IP‑10 (type I IFN) over IL‑6 (NF‑κB) [1], this compound is suited as a tool molecule to dissect the differential activation of MyD88‑ versus TRIF‑dependent pathways. When used alongside compound 1 (balanced agonist) or C8‑aryl hyper‑potent analogs, researchers can map the structural determinants of signaling bias and identify the minimal pharmacophore required for IRF‑3/7 recruitment.

Vaccine Adjuvant Lead Optimization with Reduced Systemic IL‑6 Burden

The pyrimido[5,4‑b]indole class has demonstrated in‑vivo adjuvant activity with negligible circulating cytokine induction and no hepatotoxicity [1]. The target compound's distinct side‑chain may further reduce IL‑6‑driven reactogenicity while preserving antigen‑specific IgG responses. This makes it a strong candidate for head‑to‑head adjuvant benchmarking against 1Z105 or MPLA in murine influenza or hepatitis B vaccination models.

Sterile Inflammation Model Development for Drug‑Induced Liver Injury (DILI) Prevention

Lead pyrimido[5,4‑b]indoles (1Z105, 1Z88) prevented lethal liver damage in LPS/galactosamine‑challenged mice and reduced arthritis severity in autoantibody‑driven models [1]. The target compound, with its potentially biased signaling profile, may offer equivalent or superior tissue‑protective effects with an improved safety margin when tested in K/BxN serum‑transfer arthritis or concanavalin A hepatitis models.

Chemical Biology Probe for MD‑2 Binding Pocket Occupancy Studies

Computational docking indicates that the N3‑phenyl group and C2‑thioether side‑chain occupy distinct sub‑pockets within the MD‑2 binding cavity [2]. The target compound can be used in competitive binding assays (e.g., with fluorescent LPS‑RS or biotinylated probes) to quantify MD‑2 engagement kinetics and to validate docking hypotheses. This application is critical for structure‑based design of next‑generation TLR4 modulators.

Quote Request

Request a Quote for 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.